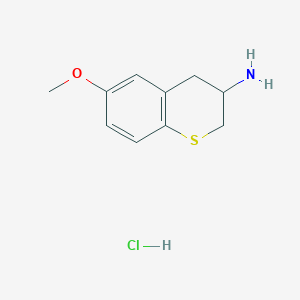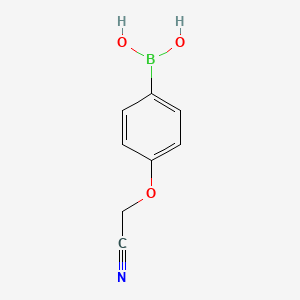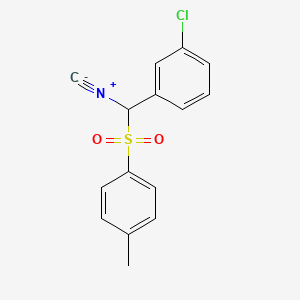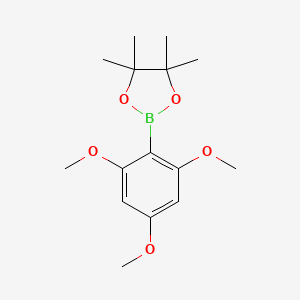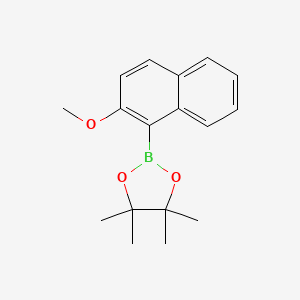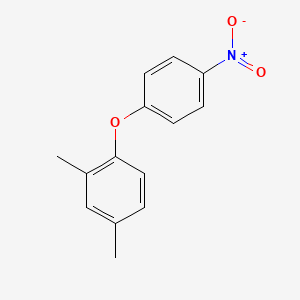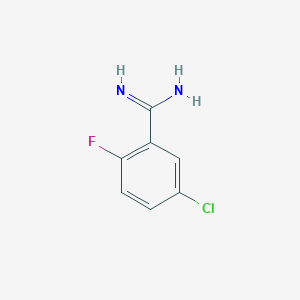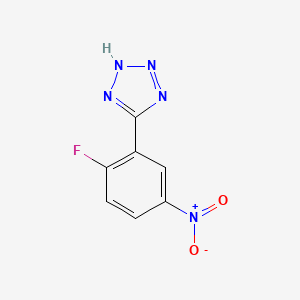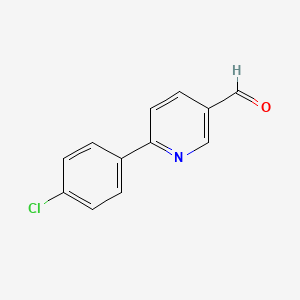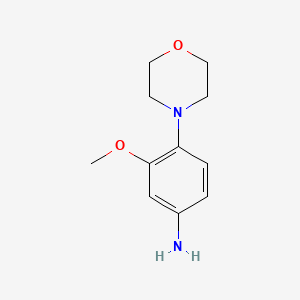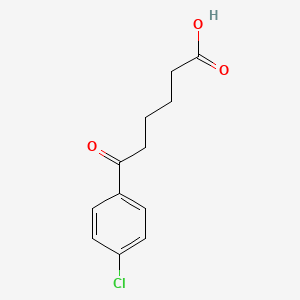![molecular formula C12H15N3OS B1358189 6-甲氧基-2-(哌嗪-1-基)苯并[d]噻唑 CAS No. 37016-01-6](/img/structure/B1358189.png)
6-甲氧基-2-(哌嗪-1-基)苯并[d]噻唑
描述
6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a methoxy group at the sixth position and a piperazine ring at the second position of the benzothiazole core. Benzothiazoles are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
科学研究应用
6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
作用机制
Target of Action
The primary targets of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole are Mycobacterium tuberculosis and cyclooxygenase-1 (COX-1) . These targets play crucial roles in the pathogenesis of tuberculosis and inflammation, respectively.
Mode of Action
6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole interacts with its targets, leading to changes in their function. In the case of Mycobacterium tuberculosis, the compound exhibits inhibitory activity, potentially disrupting the bacterium’s essential processes . For COX-1, the compound acts as an inhibitor, reducing the enzyme’s ability to produce pro-inflammatory prostaglandins .
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole are those involved in the life cycle of Mycobacterium tuberculosis and the inflammatory response mediated by COX-1. By inhibiting these targets, the compound disrupts the normal functioning of these pathways, leading to downstream effects such as the suppression of bacterial growth and inflammation .
Result of Action
The molecular and cellular effects of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole’s action include the inhibition of Mycobacterium tuberculosis growth and the reduction of inflammation through COX-1 inhibition . These effects contribute to the compound’s potential therapeutic benefits in treating tuberculosis and inflammatory conditions.
生化分析
Biochemical Properties
6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cyclooxygenase (COX) enzymes. The compound exhibits weak inhibitory activity against COX-1, with an IC50 value ranging from 7.41 to 11.34 μM . This interaction suggests that 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole may modulate inflammatory responses by inhibiting the COX-1 enzyme, which is involved in the production of pro-inflammatory prostaglandins.
Cellular Effects
6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with COX-1 can lead to alterations in the signaling pathways associated with inflammation. Additionally, its impact on gene expression may result in changes in the production of proteins involved in cellular metabolism and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole involves its binding interactions with biomolecules. The compound binds to the active site of COX-1, inhibiting its enzymatic activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Furthermore, 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole may also interact with other proteins and enzymes, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole remains stable under specific conditions, maintaining its inhibitory activity against COX-1. Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory effects by inhibiting COX-1 activity. At higher doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and renal toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound undergoes biotransformation, resulting in the formation of metabolites that may retain or lose the biological activity of the parent compound. These metabolic pathways influence the compound’s pharmacokinetics and overall therapeutic potential .
Transport and Distribution
The transport and distribution of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues. The compound’s ability to cross cellular membranes and reach its site of action is crucial for its therapeutic efficacy. Additionally, its distribution within different tissues may influence its pharmacological effects and potential side effects .
Subcellular Localization
The subcellular localization of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole is an important factor that affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole typically involves the reaction of 6-methoxybenzothiazole with piperazine. One common method includes the use of a molecular hybridization technique where the benzothiazole core is coupled with piperazine under controlled conditions . The reaction is often carried out in the presence of a suitable solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions: 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted benzothiazole derivatives .
相似化合物的比较
- 2-Chloro-6-methoxybenzothiazole
- 2-(Piperazin-1-yl)benzo[d]oxazole
- 2-(Piperazin-1-yl)benzo[d]thiazole derivatives
Comparison: 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole is unique due to the presence of both a methoxy group and a piperazine ring, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and better binding affinity to certain molecular targets .
属性
IUPAC Name |
6-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRIGTDFSPUENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



